4-Isopropyl-2-methylbenzoic acid

Description

Overview of Benzoic Acid Derivatives in Chemical Research

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in chemical research and industry. Benzoic acid itself is found naturally in many plants and serves as an intermediate in the biosynthesis of numerous secondary metabolites. The versatility of the benzoic acid scaffold allows for a wide array of substitutions on the benzene (B151609) ring, leading to a vast family of compounds with diverse chemical and physical properties.

Substituted benzoic acids are integral to various fields. In the food industry, benzoic acid and its salts are utilized as preservatives. Their utility extends to medicinal chemistry, where they serve as precursors for the synthesis of a multitude of pharmaceutical compounds. For instance, some benzoic acid derivatives possess active bacteriostatic and fragrant properties, making them valuable in the pharmaceutical and perfume industries. Furthermore, these molecules are often used as building blocks for drugs and other biologically active molecules, with applications ranging from antibacterial substances to UV protective agents lumiprobe.com. The industrial applications are also extensive, with benzoic acid derivatives being used in the production of phenols, plasticizers, dyes, and corrosion inhibitors sigmaaldrich.com. The reactivity of both the aromatic ring and the carboxylic acid group allows for a multitude of chemical transformations, making substituted benzoic acids a cornerstone of modern organic synthesis.

Structural Classification within Aromatic Monoterpenoids

Terpenes are a large and diverse class of naturally occurring organic compounds, derived from the five-carbon isoprene (B109036) unit. They are classified by the number of isoprene units they contain: monoterpenes (C10), sesquiterpenes (C15), diterpenes (C20), and so on sigmaaldrich.com. Monoterpenes, with the molecular formula C10H16, are particularly significant constituents of essential oils and are responsible for the characteristic aromas of many plants nih.govtcichemicals.com.

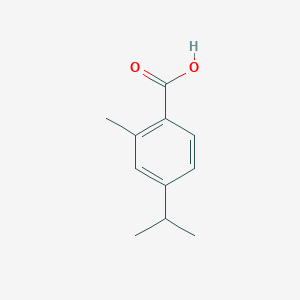

Monoterpenes can be structurally classified into three main groups: acyclic (linear), monocyclic (containing one ring), and bicyclic (containing two rings) tcichemicals.com. Aromatic monoterpenoids are a specific subgroup of monocyclic monoterpenes characterized by a benzene ring in their structure. 4-Isopropyl-2-methylbenzoic acid, also known as o-cymen-5-carboxylic acid, falls into this category. Its carbon skeleton is derived from p-cymene (B1678584), a naturally occurring aromatic monoterpene. The structure of this compound consists of a benzoic acid core with a methyl group at the second position and an isopropyl group at the fourth position relative to the carboxyl group. This substitution pattern places it within the class of aromatic monoterpenoids, which are of interest for their biological activities and as synthetic intermediates.

Historical Context and Initial Academic Interest

The study of benzoic acid has a long history, with its discovery dating back to the 16th century through the dry distillation of gum benzoin (B196080) spectrabase.comgoogleapis.com. Nostradamus is credited as one of the first to describe this process specialchem.com. However, it was not until 1832 that Justus von Liebig and Friedrich Wöhler determined the structure of benzoic acid spectrabase.comgoogleapis.com. The antifungal properties of benzoic acid were discovered by Salkowski in 1875, which led to its use as a preservative spectrabase.comgoogleapis.com. The first industrial synthesis of benzoic acid was developed from coal tar derivatives around 1860, and later, commercial production shifted to the oxidation of toluene (B28343) specialchem.comchemicalbook.com.

The academic interest in terpenes emerged in the 19th century with the investigation of essential oils. The term "terpene" was coined in 1866 by the German chemist August Kekulé sigmaaldrich.com. Early research focused on isolating and determining the structures of these aromatic compounds from natural sources. The development of spectroscopic techniques in the 20th century greatly accelerated the characterization of these molecules. The study of aromatic monoterpenoids, including derivatives of p-cymene, has been driven by their prevalence in nature and their potential applications in various fields of chemistry and biology.

Detailed Research Findings

While specific research findings and detailed chemical data for this compound are not widely available in the public domain, the properties of its structural isomers are well-documented. The following table presents a comparative overview of the known physical and chemical properties of closely related substituted benzoic acids. This data provides a valuable reference point for understanding the potential characteristics of this compound.

| Property | 2-Methylbenzoic Acid (o-Toluic acid) | 4-Methylbenzoic Acid (p-Toluic acid) | 4-Isopropylbenzoic Acid (Cuminic acid) |

| Molecular Formula | C8H8O2 | C8H8O2 | C10H12O2 |

| Molecular Weight | 136.15 g/mol | 136.15 g/mol | 164.20 g/mol |

| Appearance | Light yellow solid rsc.org | White crystalline solid sigmaaldrich.com | White to off-white crystalline powder nih.gov |

| Melting Point | 103 - 105 °C rsc.org | 180 - 181 °C sigmaaldrich.com | 115 - 117 °C nih.gov |

| Boiling Point | 258 - 259 °C rsc.org | 274 - 275 °C sigmaaldrich.com | 272 °C nih.gov |

| Solubility in Water | Sparingly soluble | Poorly soluble sigmaaldrich.com | Slightly soluble sigmaaldrich.com |

| Solubility in Organic Solvents | Soluble in acetone (B3395972) sigmaaldrich.com | Soluble in alcohol, diethyl ether, and sulfuric acid sigmaaldrich.com | Soluble |

This table presents data for structural isomers of this compound due to the limited availability of specific data for the target compound.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7(2)9-4-5-10(11(12)13)8(3)6-9/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDBWHLVQZFSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901282220 | |

| Record name | 2-Methyl-4-(1-methylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4395-93-1 | |

| Record name | 2-Methyl-4-(1-methylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4395-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(1-methylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 4-Isopropyl-2-methylbenzoic Acid

The construction of the this compound molecule hinges on the precise assembly of its substituted benzene (B151609) core. Both multi-step sequences and regioselective functionalizations are key to achieving the desired substitution pattern.

Multi-Step Approaches to the Benzoic Acid Core

A primary strategy for the synthesis of this compound involves the oxidation of a pre-functionalized aromatic hydrocarbon. A plausible and efficient route starts from p-cymene (B1678584) (4-isopropyltoluene), a naturally occurring and readily available aromatic compound. nih.govwikipedia.org The synthesis can be envisioned through a Friedel-Crafts acylation of p-cymene, followed by oxidation of the introduced acyl group to a carboxylic acid.

A representative multi-step synthesis could proceed as follows:

Friedel-Crafts Acylation of p-Cymene: Reaction of p-cymene with an acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride introduces an acetyl group onto the benzene ring. orgsyn.org The directing effects of the existing isopropyl and methyl groups will influence the position of acylation.

Oxidation to the Benzoic Acid: The resulting acetophenone (B1666503) derivative can then be oxidized to the corresponding benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) or chromic acid.

An alternative approach could involve the synthesis of 2,4-dimethylbenzoic acid as an intermediate, followed by a regioselective isopropylation step.

Regioselective Introduction of Isopropyl and Methyl Groups

Achieving the specific 1,2,4-substitution pattern of this compound requires careful control over the regioselectivity of electrophilic aromatic substitution reactions. The synthesis often starts with a less substituted aromatic compound, and the functional groups are introduced sequentially.

One potential strategy involves the Friedel-Crafts alkylation of m-xylene (B151644) . youtube.comyoutube.comyoutube.com The two methyl groups in m-xylene direct incoming electrophiles to the positions ortho and para to them. Isopropylation of m-xylene using an isopropyl halide or alcohol in the presence of a suitable catalyst, such as a zeolite or a Lewis acid, can lead to the formation of 1,3-dimethyl-5-isopropylbenzene. researchgate.netscilit.com Subsequent oxidation of one of the methyl groups would then yield the desired benzoic acid. However, controlling the regioselectivity of the oxidation to target only one of the two methyl groups can be challenging.

Another approach centers on the isopropylation of toluene (B28343) derivatives . researchgate.netacs.orguncw.edu Starting with toluene, isopropylation can lead to a mixture of ortho, meta, and para isomers of cymene. wikipedia.orgnih.gov Separation of the desired p-cymene would be necessary before proceeding with further functionalization, such as acylation and oxidation as described previously. The use of shape-selective catalysts like certain zeolites can enhance the selectivity for the para-isomer. uncw.edu

Precursor Chemistry and Derivative Formation

The carboxylic acid functionality of this compound serves as a versatile handle for a wide array of chemical transformations, allowing for the synthesis of various derivatives with potential applications in different fields of chemistry.

Esterification Reactions and Ester Derivatives

The conversion of this compound to its corresponding esters is a fundamental transformation. Standard esterification methods, such as the Fischer-Speier esterification, can be employed. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. iajpr.com Given the potential for steric hindrance from the ortho-methyl group, which can make esterification more difficult, alternative methods might be necessary for higher yields or for use with bulkier alcohols. doubtnut.com

Microwave-assisted esterification has been shown to be an efficient method for the esterification of substituted benzoic acids, often leading to good yields in shorter reaction times. prepchem.com Another effective method for esterification, particularly for sterically hindered acids, involves the use of N-bromosuccinimide (NBS) as a catalyst under mild conditions. google.com

| Esterification Method | Alcohol | Catalyst | Conditions | Yield |

| Fischer-Speier | Methanol (B129727) | H₂SO₄ | Reflux | Moderate to Good |

| Fischer-Speier | Isopropanol | H₂SO₄ | Reflux | Moderate |

| Microwave-assisted | Ethanol | H₂SO₄ | 130-150°C | Good |

| NBS-catalyzed | Methanol | NBS | 70°C | High |

This table presents plausible esterification methods and expected outcomes based on general procedures for substituted benzoic acids.

Conversion to Acid Chlorides and Amides

The carboxylic acid can be readily converted to the more reactive acid chloride , 4-isopropyl-2-methylbenzoyl chloride. This is a crucial intermediate for the synthesis of amides and esters under milder conditions. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. prepchem.comgoogle.comgoogle.comnih.gov The reaction with thionyl chloride is often performed neat or in a suitable solvent. prepchem.com

The resulting 4-isopropyl-2-methylbenzoyl chloride can then be reacted with a wide range of primary and secondary amines to form the corresponding amides . prepchem.comfishersci.itresearchgate.netorganic-chemistry.orgnih.gov This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. fishersci.it

Alternatively, amides can be synthesized directly from the carboxylic acid using coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the direct formation of the amide bond. fishersci.itorganic-chemistry.org Boric acid has also been reported as an effective catalyst for the direct amidation of carboxylic acids. orgsyn.org

| Reaction | Reagent(s) | Conditions | Product |

| Acid Chloride Synthesis | Thionyl chloride (SOCl₂) | Reflux or room temp. | 4-Isopropyl-2-methylbenzoyl chloride |

| Amide Synthesis (from Acid Chloride) | Amine, Pyridine | Room temperature | 4-Isopropyl-2-methylbenzamide derivative |

| Amide Synthesis (Direct) | Amine, DCC, HOBt | Room temperature | 4-Isopropyl-2-methylbenzamide derivative |

| Amide Synthesis (Direct) | Amine, Boric Acid | Heat | 4-Isopropyl-2-methylbenzamide derivative |

This table summarizes common methods for the synthesis of acid chlorides and amides from this compound, with conditions generalized from similar substrates.

Alpha-Halogenated Ketone Synthesis from Related Esters

A notable transformation of derivatives of this compound is the synthesis of alpha-halogenated ketones. A patented method describes the preparation of 4-bromoacetyl-2-methyl benzoic acid methyl ester, a valuable synthetic intermediate. organic-chemistry.org This multi-step synthesis highlights the utility of the ester derivative.

The synthesis proceeds as follows:

Esterification: 4-Bromo-2-methylbenzoic acid is first esterified with methanol in the presence of sulfuric acid to yield methyl 4-bromo-2-methylbenzoate.

Palladium-Catalyzed Coupling: The resulting ester undergoes a palladium-catalyzed reaction with a vinyl boronic acid or its potassium salt to introduce a vinyl group, forming a second intermediate.

Alpha-Halogenated Ketone Synthesis: The vinyl group of the second intermediate is then subjected to an alpha-halogenated ketone synthesis reaction using a halogenating agent like N-bromosuccinimide (NBS) in a solvent mixture such as tetrahydrofuran (B95107) and water. This yields the final product, 4-bromoacetyl-2-methyl benzoate, with a reported yield of 74%. organic-chemistry.org

This transformation demonstrates how the ester functionality can be carried through a series of reactions to ultimately enable the formation of a more complex functional group. The alpha-haloketone produced is a versatile building block for the synthesis of various heterocyclic compounds. researchgate.netgoogle.comrsc.org

Comparative Analysis of Synthetic Routes for Alkylbenzoic Acids

The synthesis of specifically substituted alkylbenzoic acids like this compound can be achieved through several established and emerging chemical strategies. The choice of route often depends on the availability of starting materials, desired yield, and scalability. Key methods include the functionalization of existing aromatic rings and the modification of alkyl side chains.

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group (R-C=O) onto an aromatic ring. libretexts.org This reaction typically involves reacting an arene with an acyl chloride or acid anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com The resulting aryl ketone is a versatile intermediate.

A key advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polysubstitution reactions. organic-chemistry.org Furthermore, the acylium ion electrophile (RCO⁺), which is stabilized by resonance, does not undergo the rearrangements that are common with the carbocations generated during alkylation. byjus.com

For the synthesis of a molecule like this compound, a multi-step Friedel-Crafts strategy could be envisioned. For instance, one could start with m-xylene (1,3-dimethylbenzene) or isopropylbenzene. Acylation followed by subsequent modification would be necessary. A plausible, though indirect, route would involve the acylation of a suitable substituted benzene, followed by oxidation of the newly introduced acyl group or another alkyl substituent to form the carboxylic acid moiety. The Clemmensen or Wolff-Kishner reductions can also be used to convert the ketone products into alkyl groups if needed. organic-chemistry.org

The general mechanism proceeds in several steps:

Formation of a complex between the Lewis acid catalyst and the acyl halide. sigmaaldrich.com

Generation of the electrophilic acylium ion. sigmaaldrich.com

Electrophilic attack by the acylium ion on the aromatic ring, leading to a resonance-stabilized carbocation intermediate (an arenium ion). libretexts.org

Deprotonation of the arenium ion to restore aromaticity and yield the final aryl ketone product. byjus.com

Table 1: Overview of Friedel-Crafts Acylation

| Component | Description | Example |

|---|---|---|

| Substrate | Aromatic compound (arene) | Benzene, Toluene, Isopropylbenzene |

| Reagent | Acyl halide or acid anhydride | Acetyl chloride (CH₃COCl) |

| Catalyst | Strong Lewis acid | Aluminum chloride (AlCl₃) |

| Intermediate | Acylium ion (RCO⁺) | CH₃CO⁺ |

| Product | Aryl ketone | Acetophenone |

A direct and common method for preparing benzoic acids is the oxidation of an alkyl group, particularly a methyl group, attached to the benzene ring. vedantu.com Substituted toluene analogues, such as cymene (isopropyltoluene), are logical precursors for the synthesis of this compound.

The oxidation can be carried out using strong oxidizing agents. Reagents such as acidic or alkaline potassium permanganate (KMnO₄) and acidic potassium dichromate (K₂Cr₂O₇) are effective for converting the methyl group of a toluene derivative into a carboxylic acid group. vedantu.com The reaction with KMnO₄ typically involves heating the substrate under reflux for several hours. vedantu.com The initial product is the potassium salt of the benzoic acid (e.g., potassium benzoate), which is then acidified to yield the final carboxylic acid. vedantu.com

Industrial production often utilizes liquid-phase air oxidation of toluene in the presence of catalysts like cobalt and manganese salts (e.g., cobalt acetate) at elevated temperatures and pressures. alfa-chemistry.com This process yields benzoic acid with high purity and yield. alfa-chemistry.com

Recent research has focused on developing "greener" and milder oxidation processes. These include the use of heterogeneous catalysts and solvent-free conditions, which reduce toxic waste and energy consumption. rsc.org For example, a 5,10,15,20-tetraphenyl-21H,23H-porphine vanadium(IV) oxide (VOTPP) catalyst has been used for the oxidation of toluene to benzoic acid under milder conditions, with benzoic acid being the main product. iaea.org Studies have also explored catalyst systems involving Co²⁺ salts combined with ionic liquids, which can enhance reaction rates and selectivity. acs.org During these oxidations, intermediate products such as benzyl (B1604629) alcohol and benzaldehyde (B42025) are formed before being further oxidized to the final benzoic acid. acs.org

The Kolbe-Schmitt reaction is a carboxylation method that converts a phenol (B47542) into an aromatic hydroxy acid. wikipedia.orgbyjus.com This reaction proceeds by first treating the phenol with a base, such as sodium hydroxide (B78521) (NaOH), to form the more reactive phenoxide ion. scienceinfo.com The phenoxide is then heated with carbon dioxide (CO₂) under pressure, followed by an acidic work-up to produce the hydroxybenzoic acid. wikipedia.org

The reaction is an electrophilic aromatic substitution where the weakly electrophilic CO₂ is attacked by the electron-rich phenoxide ring. byjus.com The regioselectivity of the carboxylation is highly dependent on the counter-ion of the phenoxide:

Sodium phenoxide typically directs the carboxylation to the ortho position. cambridge.org

Potassium phenoxide favors the formation of the para isomer. wikipedia.orgscienceinfo.com

To synthesize a non-hydroxybenzoic acid like this compound, this method would require a starting phenol that could later be dehydroxylated, or a variation of the carboxylation reaction that operates on a non-phenolic substrate. The classical Kolbe-Schmitt reaction itself is primarily limited to phenols and substituted phenols for the synthesis of salicylic (B10762653) acid derivatives. cambridge.org However, the core principle of direct carboxylation remains a powerful tool in aromatic acid synthesis. For the reaction to be successful, reactants and solvents must be thoroughly dried, as water can decrease the product yield. jk-sci.com

Modern organic synthesis emphasizes efficiency, atom economy, and environmental sustainability, leading to the development of novel catalytic systems and "one-pot" procedures. These approaches aim to reduce the number of intermediate purification steps, minimize solvent use, and employ milder reaction conditions.

For the synthesis of substituted benzoic acids, several innovative strategies have emerged:

Greener Oxidation Catalysis : The development of heterogeneous catalysts for the oxidation of toluene analogues offers a more sustainable alternative to traditional methods that use stoichiometric amounts of strong oxidants. rsc.org These catalysts can be easily recovered and reused, and the processes often run at atmospheric pressure, significantly reducing energy costs and eliminating large volumes of acidic waste. rsc.org

Palladium-Catalyzed Reactions : Palladium catalysis is a cornerstone of modern organic synthesis. A synthetic route for a related compound, 4-bromoacetyl-2-methyl benzoate, utilizes a palladium-catalyzed reaction between a methyl 4-bromo-2-methylbenzoate intermediate and potassium vinylfluoroborate. google.com This demonstrates how cross-coupling reactions can be integrated into a multi-step synthesis to build complex molecular architectures under relatively mild conditions.

One-Pot Syntheses : A "one-pot" synthesis streamlines a multi-step reaction sequence by performing all transformations in a single reaction vessel without isolating intermediates. While a specific one-pot synthesis for this compound is not prominently documented, related methodologies exist. For example, a one-pot method for producing complex isoxazoline (B3343090) compounds from aromatic ketones has been developed. googleapis.com These advanced procedures highlight the potential for creating more efficient pathways for complex substituted aromatic compounds.

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanisms of chemical reactions is crucial for optimizing conditions and predicting outcomes. For this compound, the reactivity of its carboxylic acid group is primarily governed by the principles of nucleophilic acyl substitution.

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including the acid itself. chemistrytalk.org The reaction involves the replacement of a leaving group attached to the acyl carbon with a nucleophile. masterorganicchemistry.com This process is fundamentally different from the nucleophilic addition reactions of aldehydes and ketones because carboxylic acid derivatives possess a potential leaving group. libretexts.org

The general mechanism proceeds through a two-step addition-elimination pathway:

Nucleophilic Addition : The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group. This results in the formation of a tetrahedral alkoxide intermediate. libretexts.org

Elimination of the Leaving Group : The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, a leaving group (e.g., -OH for a carboxylic acid, -Cl for an acyl chloride) is expelled. libretexts.org

This mechanism is central to the conversion of this compound into its various derivatives, such as esters (reaction with an alcohol), amides (reaction with an amine), and acyl chlorides (reaction with thionyl chloride). chemistrytalk.org

Table 2: General Steps of Nucleophilic Acyl Substitution

| Step | Description | Key Feature |

|---|---|---|

| 1. Nucleophilic Attack | A nucleophile (Nu⁻ or Nu-H) attacks the carbonyl carbon. | Formation of a tetrahedral alkoxide intermediate. |

| 2. Elimination | The carbonyl group (C=O) is reformed by ejecting the leaving group (LG). | The original acyl group is preserved with a new substituent. |

| (Optional) Proton Transfer | Protonation or deprotonation steps may occur, especially in acid or base catalysis. | Activates the electrophile or nucleophile. |

Photochemical Transformations Involving Related Structures

The study of chemical reactions initiated by the absorption of light, known as photochemistry, reveals a diverse range of transformations possible for aromatic compounds. While specific photochemical studies on this compound are not extensively documented, the reactivity of structurally similar molecules, such as other alkylbenzoic acids and isopropylbenzene derivatives, provides significant insight into its potential photochemical behavior. These reactions are typically initiated by the excitation of electrons to higher energy states upon absorption of ultraviolet or visible light, leading to the formation of highly reactive intermediates.

Photochemical reactions of aromatic carboxylic acids can lead to the formation of acyl radicals. This can be achieved through photoredox catalysis, where a photocatalyst, upon absorbing light, initiates an electron transfer process. For instance, iridium-based photocatalysts can be used to activate the carboxylic acid group, leading to the formation of an acyl radical after a series of steps. beilstein-journals.org This reactive intermediate can then participate in various subsequent reactions.

Another common photochemical transformation observed in aromatic systems is cycloaddition. msu.edulibretexts.org For example, benzene and its derivatives can undergo [2+2], [2+3], and other cycloaddition reactions with alkenes upon irradiation. youtube.comrsc.org The regioselectivity and stereoselectivity of these reactions are often influenced by the nature and position of the substituents on the aromatic ring. In the context of this compound, the electron-donating alkyl groups would likely influence the outcome of such cycloadditions.

The presence of an isopropyl group, a good hydrogen donor, suggests the possibility of photoreduction reactions, particularly if a suitable chromophore is present in the system. For instance, diaryl ketones are known to be photochemically reduced in the presence of isopropyl alcohol, where the isopropyl group acts as the hydrogen atom source. libretexts.orgrsc.org This occurs via the abstraction of a hydrogen atom by the excited ketone, leading to the formation of a ketyl radical and a 2-hydroxy-2-propyl radical.

Furthermore, photochemical isomerization is a well-documented process for substituted benzenes. Irradiation can lead to the rearrangement of substituents around the aromatic ring, often proceeding through intermediates like benzvalene, Dewar benzene, and prismane. The specific isomers formed and their distribution depend on the substitution pattern and the reaction conditions.

The following table summarizes key photochemical transformations observed for compounds structurally related to this compound, providing a framework for predicting its own photochemical reactivity.

| Reaction Type | Reactant Class | Key Features & Findings |

| Acyl Radical Formation | Carboxylic Acids | Achieved via visible-light photoredox catalysis, often using iridium or organic dye photocatalysts. The process involves the in-situ activation of the carboxylic acid. beilstein-journals.org |

| [2+2] Cycloaddition | Aromatic Compounds & Alkenes | Occurs between the aromatic ring and an alkene. The reaction can be sensitized by ketones and may proceed through a triplet state, often resulting in a non-stereospecific reaction. libretexts.org |

| Photoreduction | Diaryl Ketones & Isopropyl Alcohol | The ketone is excited and abstracts a hydrogen atom from the isopropyl alcohol, leading to the reduction of the ketone and oxidation of the alcohol. The yield can be quantitative. libretexts.orgrsc.org |

| Meta-Cycloaddition | Substituted Benzenes & Alkenes | The 1,3-position of the benzene ring undergoes cycloaddition with an alkene. The regioselectivity is influenced by the substituents on the aromatic ring. rsc.org |

These examples from related structures underscore the rich and varied photochemical transformations that could be anticipated for this compound. The interplay between the carboxylic acid, the isopropyl group, and the methyl group on the aromatic ring would likely lead to complex and interesting photochemical behavior.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups present in 4-isopropyl-2-methylbenzoic acid. The FT-IR spectrum reveals distinct absorption bands corresponding to specific vibrational modes within the molecule.

Key vibrational frequencies observed in the FT-IR spectrum of similar benzoic acid derivatives provide a basis for the analysis of this compound. For instance, the carboxylic acid group exhibits a prominent C=O stretching vibration, typically found in the range of 1680-1710 cm⁻¹. The O-H stretch of the carboxylic acid appears as a broad band between 2500 and 3300 cm⁻¹, a characteristic feature resulting from hydrogen bonding.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are generally observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region. The presence of the isopropyl and methyl substituents on the benzene ring will also contribute to the complexity of the spectrum in the C-H bending and stretching regions.

Table 1: Characteristic FT-IR Vibrational Frequencies for Benzoic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1680-1710 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Alkyl Groups | C-H Stretch | 2850-2960 |

Note: The exact positions of these bands for this compound may vary slightly due to the specific electronic and steric effects of the substituents.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can effectively probe the vibrations of the carbon skeleton of the benzene ring and the isopropyl and methyl substituents.

The symmetric "ring breathing" vibration of the substituted benzene ring is often a strong and characteristic band in the Raman spectrum. The C-C stretching vibrations of the isopropyl group and the C-H symmetric and asymmetric stretching and bending modes are also readily observable. Surface-enhanced Raman spectroscopy (SERS) can be a particularly powerful technique, as it can enhance the Raman signal by factors of up to 10¹⁰ to 10¹¹, potentially allowing for the detection of even single molecules adsorbed on a rough metal surface. wikipedia.org This enhancement arises from both electromagnetic and chemical effects. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, providing precise information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy of this compound provides a map of the different proton environments within the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are key parameters for structural assignment.

Based on the structure of this compound, the following proton signals are expected:

A singlet for the acidic proton of the carboxylic acid group, typically found at a high chemical shift (δ > 10 ppm).

Signals for the aromatic protons on the benzene ring. Due to the substitution pattern, these protons will exhibit specific splitting patterns based on their coupling with neighboring protons.

A septet for the methine proton (-CH) of the isopropyl group, resulting from coupling with the six equivalent methyl protons.

A doublet for the two methyl groups (-CH₃) of the isopropyl group, due to coupling with the single methine proton.

A singlet for the methyl group (-CH₃) at the 2-position of the benzene ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | >10 | Singlet | 1H |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet | 3H |

| Isopropyl (-CH) | ~3.0 - 3.5 | Septet | 1H |

| Isopropyl (-CH₃) | ~1.2 - 1.3 | Doublet | 6H |

Note: Predicted chemical shifts are estimates and can be influenced by the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

The expected signals in the ¹³C NMR spectrum include:

A signal for the carbonyl carbon of the carboxylic acid, typically in the range of 170-180 ppm.

Signals for the aromatic carbons. The chemical shifts of these carbons are influenced by the electron-donating or withdrawing nature of the substituents. The carbon atom attached to the carboxylic acid group (C1) and the carbons bearing the isopropyl (C4) and methyl (C2) groups will have distinct chemical shifts from the other aromatic carbons.

A signal for the methine carbon of the isopropyl group.

A signal for the equivalent methyl carbons of the isopropyl group.

A signal for the methyl carbon at the 2-position.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 170 - 180 |

| Aromatic (C-COOH) | 125 - 135 |

| Aromatic (C-isopropyl) | 145 - 155 |

| Aromatic (C-methyl) | 135 - 145 |

| Aromatic (C-H) | 125 - 135 |

| Isopropyl (-CH) | 30 - 40 |

| Isopropyl (-CH₃) | 20 - 25 |

Note: Predicted chemical shifts are estimates and can be influenced by the solvent and other experimental conditions.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While this compound itself is not chiral, advanced NMR techniques can provide valuable insights into its conformational preferences, particularly the rotation around the single bonds connecting the isopropyl and carboxylic acid groups to the benzene ring. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, helping to determine the preferred spatial arrangement of the substituents. ipb.pt For flexible molecules, the observed NMR parameters are a Boltzmann-weighted average of the parameters for all populated conformations. sjsu.edu

Conformational analysis can also be aided by computational methods, which can calculate the potential energy surface for rotation around specific bonds and predict the relative energies of different conformers. auremn.org.brnih.gov These theoretical calculations, when combined with experimental NMR data, provide a powerful approach to understanding the dynamic behavior of the molecule in solution. sjsu.eduauremn.org.br

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry of this compound, which has a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol , provides critical data for its structural confirmation. While direct experimental spectra for this specific compound are not widely published, the fragmentation pattern can be reliably predicted based on the well-understood behavior of benzoic acid and its alkyl-substituted analogs, such as 2,4-dimethylbenzoic acid. nist.govdocbrown.info

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion (M⁺) peak at an m/z (mass-to-charge ratio) of 178. This peak, corresponding to the intact molecule with one electron removed, confirms the molecular weight.

The fragmentation of aromatic carboxylic acids is highly characteristic. miamioh.edu For this compound, the following fragmentation pathways are anticipated:

Loss of a hydroxyl radical (-OH): A prominent fragment is expected at m/z 161, resulting from the cleavage of the C-OH bond of the carboxylic acid group. This [M-17]⁺ ion is often stabilized by the aromatic ring. miamioh.edu

Loss of a carboxyl group (-COOH): Cleavage of the bond between the aromatic ring and the carboxyl group would yield a fragment at m/z 133, corresponding to the [M-45]⁺ ion.

Loss of a methyl radical (-CH₃): A peak at m/z 163 ([M-15]⁺) would indicate the loss of a methyl group, most likely from the isopropyl substituent via benzylic cleavage, which is a favorable fragmentation pathway.

Loss of an isopropyl radical (-C₃H₇): The cleavage of the bond between the isopropyl group and the benzene ring would result in a fragment at m/z 135 ([M-43]⁺).

Ortho Effect (Loss of Water): Due to the presence of a methyl group in the ortho position relative to the carboxylic acid, an "ortho effect" may be observed. nist.govnih.gov This involves the intramolecular abstraction of a hydrogen atom from the methyl group by the carboxylic acid, leading to the elimination of a water molecule (H₂O) and the formation of a cyclic ion. This would produce a characteristic [M-18]⁺ peak at m/z 160. miamioh.edu

The predicted fragmentation data is summarized in the table below.

| Predicted Fragment Ion | Formula of Lost Neutral | m/z of Fragment Ion | Fragmentation Pathway |

| [C₁₁H₁₄O₂]⁺ | --- | 178 | Molecular Ion (M⁺) |

| [C₁₁H₁₃O]⁺ | •OH | 161 | Loss of hydroxyl radical |

| [C₁₀H₁₃]⁺ | •COOH | 133 | Loss of carboxyl group |

| [C₁₀H₁₁O₂]⁺ | •CH₃ | 163 | Loss of a methyl radical from the isopropyl group |

| [C₈H₇O₂]⁺ | •C₃H₇ | 135 | Loss of isopropyl radical |

| [C₁₁H₁₂O]⁺ | H₂O | 160 | "Ortho Effect" - Loss of water |

This table is based on theoretical predictions and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption properties of this compound are determined by its aromatic chromophore. The UV-Vis spectrum of benzoic acid and its derivatives typically displays characteristic absorption bands in the ultraviolet region, which arise from π → π* electronic transitions within the benzene ring and the carbonyl group. rsc.orgresearchgate.netnih.gov

The spectrum is generally characterized by two main absorption bands:

The B-Band (or E₂-Band): This is a high-intensity absorption band typically appearing around 230 nm for unsubstituted benzoic acid. rsc.org It is attributed to a π → π* transition involving the entire conjugated system of the benzene ring.

The C-Band (or B-Band): This is a lower-intensity, broader band that appears at longer wavelengths, generally around 270-280 nm for benzoic acid. researchgate.net This band arises from a π → π* transition that is formally forbidden by symmetry rules in benzene but becomes allowed due to the substitution of the carboxyl group.

The presence of alkyl substituents (the methyl and isopropyl groups) on the benzene ring acts as auxochromes. These electron-donating groups typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands. researchgate.net Therefore, for this compound, the B-band and C-band are expected to be shifted to slightly longer wavelengths compared to unsubstituted benzoic acid.

| Expected Transition | Typical Wavelength Region (nm) for Benzoic Acid | Predicted Effect of Substituents | Description |

| B-Band (π → π) | ~230 | Bathochromic Shift (Shift to >230 nm) | High-intensity absorption from the conjugated aromatic system. |

| C-Band (π → π) | ~270-280 | Bathochromic Shift (Shift to >280 nm) | Lower-intensity absorption, characteristic of the substituted benzene ring. |

This table is based on established spectroscopic principles and data from related benzoic acid derivatives. rsc.orgresearchgate.netresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Isopropyl-2-methylbenzoic acid, these calculations involve the application of various theoretical models to determine its optimized geometry and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net In the study of substituted benzoic acids, DFT, particularly with the B3LYP functional, is a common approach for geometry optimization and electronic structure analysis. nih.govjocpr.com The process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable conformation.

For a molecule like this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles. These optimized geometrical parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography. jocpr.com The electronic structure, including the distribution of electron density, is also elucidated, providing a basis for understanding the molecule's reactivity.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzoic Acid using DFT (B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 | - |

| C-C (alkyl) | 1.52 - 1.54 | - |

| C=O | ~1.21 | - |

| C-O | ~1.35 | - |

| O-H | ~0.97 | - |

| C-C-C (aromatic) | - | 118 - 121 |

| C-C=O | - | ~120 |

| C-O-H | - | ~109 |

Note: These are typical values for similar structures and serve as an illustrative example.

The Hartree-Fock (HF) method is another ab initio quantum chemistry method used for electronic structure calculations. While computationally more demanding than semiempirical methods, it is often used as a point of comparison with DFT results. nih.gov HF methods have been used to optimize the ground-state geometries of related molecules. nih.gov

Semiempirical methods, which incorporate some experimental parameters to simplify calculations, can also be employed for a preliminary analysis of large molecules. However, for a molecule of the size of this compound, DFT and HF methods are generally preferred for their higher accuracy. Studies comparing DFT and HF methods often conclude that DFT methods, such as B3LYP, provide results that are in better agreement with experimental data. nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of the frontier molecular orbitals is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electrophile.

The energies of the HOMO and LUMO orbitals are important quantum chemical parameters. For aromatic carboxylic acids, the HOMO is typically a π-orbital localized on the benzene (B151609) ring and the carboxyl group, while the LUMO is a π*-antibonding orbital. The specific energies for this compound would be determined through computational calculations.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and less stable. nih.gov

The HOMO-LUMO gap is a key parameter in determining various molecular properties and is often correlated with the molecule's polarizability and biological activity. nih.gov

Table 2: Representative Frontier Orbital Energies and Energy Gap for a Substituted Benzoic Acid

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -5.5 |

| ELUMO | -1.5 to -0.5 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Note: These are typical values for similar structures and serve as an illustrative example.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP surface is colored to indicate different potential values, with red typically representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor). nih.gov

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxyl group, indicating these are the primary sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue), making it susceptible to nucleophilic attack. The aromatic ring would show a distribution of charge, with the isopropyl and methyl substituents influencing the electron density. This analysis of charge distribution is crucial for understanding intermolecular interactions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| o-Toluic Acid |

| p-Toluic Acid |

Topological and Bonding Analyses

Analyses like Natural Bond Orbital (NBO), Atoms in Molecule (AIM) theory, Electron Localization Function (ELF), and Reduced Density Gradient (RDG) are crucial for understanding electron delocalization, bond characteristics, and non-covalent interactions within a molecule. nih.govresearchgate.netmdpi.comnih.gov For instance, NBO analysis is used to investigate hyper-conjugative interactions and charge delocalization, while AIM theory helps in characterizing the nature of chemical bonds. nih.govnih.gov The ELF provides insight into the spatial localization of electron pairs, and RDG analysis is instrumental in visualizing and understanding weak non-covalent interactions. While these analyses have been performed on numerous other benzoic acid derivatives, specific data tables and research findings for this compound are not available.

Natural Bond Orbital (NBO) Analysis

No published NBO analysis specifically for this compound was found. This type of analysis would typically provide data on orbital occupancies, stabilization energies from donor-acceptor interactions, and the nature of hybrid orbitals, offering insights into the molecule's electronic stability.

Atoms in Molecule (AIM) Theory

There are no available studies applying AIM theory to this compound. Such a study would calculate topological parameters like electron density (ρ(r)), the Laplacian of electron density (∇²ρ(r)), and ellipticity at bond critical points to classify interatomic interactions as either shared (covalent) or closed-shell (ionic, van der Waals).

Electron Localization Function (ELF)

Specific ELF analysis data for this compound is absent from the reviewed literature. An ELF analysis would illustrate the regions of high electron pair probability, visually defining core, bonding, and lone pair electrons.

Reduced Density Gradient (RDG) for Non-Covalent Interactions

A detailed RDG analysis to identify and characterize non-covalent interactions, such as van der Waals forces or hydrogen bonds within the molecular structure of this compound, has not been published.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic data like NMR chemical shifts and vibrational frequencies (IR and Raman). mdpi.comnih.gov These theoretical predictions are often compared with experimental data to confirm molecular structures and assign spectral bands. nih.govresearchgate.net For many related benzoic acid compounds, studies present detailed tables of calculated versus experimental frequencies. mdpi.com However, for this compound, specific computational predictions of its NMR and vibrational spectra are not documented in the available literature.

Nonlinear Optical (NLO) Properties Prediction

The prediction of nonlinear optical (NLO) properties, such as the first-order hyperpolarizability (β) and third-order susceptibility (χ⁽³⁾), is a significant area of computational materials science. dntb.gov.uanih.govresearchgate.net These properties are key to developing new materials for optoelectronic applications. DFT calculations are a primary tool for predicting the NLO response of organic molecules, often focusing on the effects of donor-acceptor groups and π-conjugated systems. dntb.gov.uarsc.orgnih.gov Despite the relevance, no studies predicting the NLO properties of this compound were identified.

Crystal Structure and Solid State Chemistry

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystal. nih.govnih.gov While specific crystallographic data for 4-Isopropyl-2-methylbenzoic acid is not publicly available, the following sections outline the principles of analysis that would be applied if suitable single crystals were obtained.

SC-XRD analysis would provide detailed information about the molecular structure of this compound, including bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the isopropyl and methyl groups relative to the phenyl ring and the carboxylic acid moiety. For instance, the analysis would determine the degree of planarity of the benzoic acid group and the orientation of the substituents. In related substituted benzoic acids, the phenyl ring is often planar, with the attached atoms showing some displacement from this plane. nih.gov

A hypothetical table of selected bond lengths and angles that could be determined for this compound is presented below. The values are illustrative and based on typical data for similar organic molecules.

| Parameter | Hypothetical Value |

| C-C (aromatic) bond length | ~ 1.39 Å |

| C-C (isopropyl) bond length | ~ 1.54 Å |

| C-O (carbonyl) bond length | ~ 1.25 Å |

| C-O (hydroxyl) bond length | ~ 1.30 Å |

| C-C-C (isopropyl) bond angle | ~ 109.5° |

| O-C=O (carboxyl) bond angle | ~ 120° |

Hydrogen bonding plays a pivotal role in the crystal packing of carboxylic acids. For this compound, the carboxylic acid group is a primary site for hydrogen bond formation. SC-XRD would allow for the precise measurement of hydrogen bond distances and angles, distinguishing between intramolecular (within the same molecule) and intermolecular (between different molecules) interactions. In many benzoic acid derivatives, the carboxylic acid groups form centrosymmetric dimers through strong O-H···O hydrogen bonds. rsc.org

The following interactive table illustrates the typical geometry of hydrogen bonds found in benzoic acid derivatives.

| Hydrogen Bond Type | Donor-Acceptor | Typical D-A Distance (Å) | **Typical D-H···A Angle (°) ** |

| Carboxylic Acid Dimer | O-H···O | 2.6 - 2.8 | 170 - 180 |

| Other potential interactions | C-H···O | 3.0 - 3.5 | 120 - 160 |

Polymorphism and Crystal Engineering of Benzoic Acid Derivatives

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability, which are of paramount importance in the pharmaceutical industry. While no specific polymorphs of this compound have been reported, the study of polymorphism in related benzoic acid derivatives is an active area of research. rsc.org

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties. This field utilizes an understanding of intermolecular interactions to control the crystallization process and produce specific polymorphs or co-crystals. For benzoic acid derivatives, crystal engineering strategies often focus on manipulating the hydrogen bonding networks and other non-covalent interactions through the introduction of different functional groups or co-crystallizing agents. The chloro/methyl structural similarity, for example, has been investigated in ortho-substituted benzoic acids to understand its effect on crystal packing. rsc.org The insights gained from these studies can be applied to predict and control the solid-state forms of other derivatives, including this compound.

Antimicrobial Activity Studies

The antimicrobial potential of benzoic acid and its derivatives is well-documented, with their efficacy being influenced by factors such as the nature and position of substituents on the benzene (B151609) ring. researchgate.netnih.gov While specific studies on this compound are limited, the extensive research on related compounds provides a strong basis for understanding its likely antimicrobial characteristics.

In Vitro Efficacy Against Bacterial Strains (e.g., Gram-positive)

Table 1: Representative Antimicrobial Activity of Benzoic Acid Derivatives Against Gram-Positive Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzoic Acid Derivative 1 | Staphylococcus aureus | 6.25 - 12.5 | taylorfrancis.com |

| Benzoic Acid Derivative 2 | Bacillus subtilis | 125 | mdpi.com |

| Amoxicillin-p-nitrobenzoic acid | Methicillin-resistant S. aureus (MRSA) | 64 | nih.gov |

Note: This table presents data for various benzoic acid derivatives to illustrate the range of activity within this class of compounds, as specific data for this compound is not available.

In Vitro Efficacy Against Fungal Strains (e.g., C. albicans)

Benzoic acid and its derivatives are known for their fungistatic properties and have been used as preservatives in food and pharmaceutical products to inhibit the growth of fungi like Candida albicans. nih.govnih.gov The antifungal activity is also generally enhanced in acidic environments. nih.gov Studies on various ester and hydrazide derivatives of benzoic acid have reported a range of antifungal activities. For example, some ester derivatives of benzoic acid have shown MIC values against C. albicans in the range of 128 to 256 μg/mL. nih.gov Similarly, certain new thioureides of 2-(4-methylphenoxymethyl) benzoic acid have demonstrated high activity against fungal cells, with MICs ranging from 15.6 to 62.5 µg/mL. nih.gov Although specific data for this compound is not available, these findings suggest its potential for antifungal action.

Table 2: Representative Antifungal Activity of Benzoic Acid Derivatives Against Candida albicans

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Methyl biphenyl-2-carboxylate | Candida albicans | 128 - 256 | nih.gov |

| Lanceaefolic acid methyl ester | Candida albicans | 100 | nih.govresearchgate.net |

| Thioureide of 2-(4-methylphenoxymethyl) benzoic acid | Candida albicans | 15.6 - 62.5 | nih.gov |

Note: This table presents data for various benzoic acid derivatives to illustrate the range of activity within this class of compounds, as specific data for this compound is not available.

Proposed Mechanisms of Antimicrobial Action

The primary proposed mechanism of antimicrobial action for benzoic acid and its derivatives involves the disruption of the microbial cell membrane and the acidification of the cytoplasm. researchgate.netnih.gov The undissociated form of the acid penetrates the lipid bilayer of the microbial cell. Once inside the more neutral cytoplasm, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification can inhibit the action of essential enzymes and disrupt metabolic processes, ultimately leading to growth inhibition or cell death. researchgate.netnih.govnih.gov Other proposed mechanisms include direct effects on membrane integrity, leading to leakage of cellular contents, and the inhibition of specific enzymes involved in vital cellular functions. taylorfrancis.comnih.gov For instance, some benzoic acid derivatives have been shown to inhibit bacterial RNA polymerase-sigma factor interaction, a critical step in bacterial transcription. nih.gov

Structure-Activity Relationships (SAR) for Antimicrobial Efficacy

The antimicrobial efficacy of benzoic acid derivatives is significantly influenced by the chemical nature and position of the substituents on the aromatic ring. researchgate.net Lipophilicity is a key factor, as it governs the ability of the compound to partition into and cross the microbial cell membrane. nih.gov The presence of electron-withdrawing or electron-donating groups can also affect the acidity (pKa) of the molecule and its electronic properties, which in turn influences its antimicrobial activity. nih.govresearchgate.net Generally, increased lipophilicity can lead to enhanced antimicrobial activity, up to a certain point. The position of the substituents is also crucial, as it can affect the molecule's interaction with its target sites. researchgate.net For this compound, the presence of the isopropyl and methyl groups would increase its lipophilicity compared to benzoic acid, which could potentially enhance its ability to disrupt microbial membranes.

Antifeedant Properties in Pest Management Research

In addition to antimicrobial activities, certain benzoic acid derivatives have been investigated for their potential as antifeedants in pest management.

Evaluation as Deterrents for Insect Pests (e.g., Pine Weevil, Hylobius abietis)

The pine weevil, Hylobius abietis, is a significant pest in European forestry, causing substantial damage to conifer seedlings. Research into environmentally benign pest control methods has identified certain aromatic compounds, including benzoic acid derivatives, as potential antifeedants that deter the feeding behavior of this insect. nih.govoup.comresearchgate.net Studies have evaluated a range of benzoic acid derivatives for their ability to reduce feeding by the pine weevil. nih.govoup.com While a specific evaluation of this compound as an antifeedant for Hylobius abietis is not prominent in the available literature, the general findings for this class of compounds are informative. The antifeedant activity of benzoic acid derivatives against the pine weevil is linked to their chemical structure, with factors such as the type and position of substituents on the benzene ring playing a critical role. oup.com For example, a study that screened 55 benzoic acid derivatives found that certain ester derivatives were highly effective antifeedants. nih.gov

Correlation of Molecular Structure with Antifeedant Efficacy

The potential of this compound as an insect antifeedant can be inferred from structure-activity relationship (SAR) studies on a range of benzoic acid derivatives. Research conducted on the pine weevil, Hylobius abietis, a significant pest in European forestry, has shed light on the structural features of benzoic acid analogs that deter feeding. While this compound itself was not explicitly tested in the cited study, the findings provide a framework for predicting its efficacy.

A study evaluating 55 benzoic acid derivatives identified several key criteria for antifeedant efficiency. Notably, certain substitution patterns on the benzene ring were found to be critical. For instance, the presence of methoxy (B1213986) and hydroxy groups, as well as the esterification of the carboxylic acid, significantly influenced the antifeedant index. Highly effective compounds included methyl 2,4-dimethoxybenzoate and isopropyl 2,4-dimethoxybenzoate, which exhibited the highest antifeedant indices among all tested substances. nih.govresearchgate.net

The substitution pattern of this compound, with an isopropyl group at the para position and a methyl group at the ortho position, suggests a moderate level of lipophilicity which can be a determinant in antifeedant activity. The presence of alkyl groups on the aromatic ring has been shown to contribute to the biological activity of various compounds. researchgate.net However, without direct experimental data, its specific efficacy as an antifeedant remains speculative. The table below summarizes the antifeedant activity of selected benzoic acid derivatives against the pine weevil, offering a comparative context.

| Compound | Antifeedant Index (AI) |

| Methyl 2,4-dimethoxybenzoate | High |

| Isopropyl 2,4-dimethoxybenzoate | High |

| Methyl 2-hydroxy-3-methoxybenzoate | High |

| Methyl (3,5-dimethoxyphenyl)acetate | High |

| Methyl (2,5-dimethoxyphenyl)acetate | High |

Enzyme and Receptor Interactions (In Vitro/Mechanistic)

Sirtuin Inhibitory Activity and SAR

The interaction of this compound with sirtuins, a class of NAD+-dependent deacetylases, can be contextualized through SAR studies on substituted benzoic acids. While direct inhibitory data for this compound is not available, research on related compounds provides valuable insights into its potential activity.

A study investigating a series of disubstituted benzene derivatives as inhibitors of yeast sirtuin (Sir2p) and human sirtuins (SIRT1 and SIRT2) revealed that the nature and position of the substituents on the benzoic acid ring are crucial for inhibitory potency. The study identified 4-alkyl or 4-alkylaminobenzoic acid as a key structural motif for Sir2p inhibitory activity. scienceopen.com

Notably, the size of the substituent at the 4-position was found to be important. For example, 4-tert-butylbenzoic acid was identified as the most potent Sir2p inhibitor among the tested compounds and also exhibited weak but selective inhibitory activity against human SIRT1. scienceopen.com This suggests that a bulky alkyl group at the para position can contribute to sirtuin inhibition. Given that this compound possesses an isopropyl group at the 4-position, it is plausible that it may exhibit some level of sirtuin inhibitory activity. The additional methyl group at the 2-position could further influence its binding affinity and selectivity towards different sirtuin isoforms.

The following table presents the sirtuin inhibitory activity of selected 4-substituted benzoic acid derivatives, which can serve as a basis for estimating the potential of this compound.

| Compound | Sir2p Inhibition (Yeast) | SIRT1 Inhibition (Human) | SIRT2 Inhibition (Human) |

| 4-Dimethylaminobenzoic acid | Weak | Weak | Weak |

| 4-tert-Butylbenzoic acid | Moderate | Weak, selective | Weak |

Retinoid-X-Receptor (RXR) Agonism and Selectivity

Current scientific literature does not provide direct evidence for the agonistic activity of this compound towards Retinoid-X-Receptors (RXRs). The known RXR agonists are typically more complex molecules, such as bexarotene (B63655) (4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid), which feature a larger hydrophobic moiety linked to a benzoic acid headgroup. mdpi.comnih.gov

While some benzoic acid derivatives have been investigated as RXR antagonists, the structural requirements for agonism appear to be more stringent. nih.gov One study identified a phenyl-thiazolyl-benzoic acid derivative (PTB) as a dual agonist of RXRα and retinoic acid receptor alpha (RARα); however, this compound is structurally distinct from simple alkyl-substituted benzoic acids. scienceopen.com The absence of a large, lipophilic tail in this compound, a common feature in established RXR agonists, makes it unlikely to be a potent agonist. Further screening and in vitro assays would be necessary to definitively determine its activity at RXR.

Cytochrome P450 Enzyme Inhibition (In Vitro)

The potential of this compound to inhibit cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases crucial for the metabolism of a vast array of xenobiotics, has not been extensively studied in vitro against human isoforms. However, research on the metabolism of related compounds by bacterial CYP450 enzymes provides some insight.

A study on the oxidation of 4-ethyl- and 4-isopropyl-benzoic acids by CYP199A4 from Rhodopseudomonas palustris demonstrated that these compounds are substrates for this enzyme, leading to both hydroxylation and desaturation products. nih.gov While this indicates an interaction with a CYP450 active site, it does not directly translate to inhibitory potential against human CYP isoforms, which have different substrate specificities and active site architectures.

Given the lipophilic nature of the isopropyl and methyl substituents on the benzoic acid ring, it is plausible that this compound could interact with and potentially inhibit certain human CYP450 enzymes, particularly those that metabolize other lipophilic acids. However, without specific in vitro inhibition data (e.g., IC50 values) for the major human drug-metabolizing CYP isoforms (such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), its clinical significance as a CYP450 inhibitor remains unknown.

Other Investigated Biological Modulations (excluding clinical)

Anti-inflammatory Properties (Mechanistic Basis)

The anti-inflammatory potential of this compound is likely rooted in the well-established mechanism of action for many benzoic acid derivatives: the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. nih.gov

While direct mechanistic studies on this compound are lacking, research on structurally related compounds supports this hypothesis. A study on new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogues, which also contain a 4-isopropylphenyl moiety, demonstrated potent in vitro inhibition of both COX-1 and COX-2. nih.gov This suggests that the 4-isopropylbenzyl group can effectively interact with the active site of COX enzymes.

Biological Activities: Mechanistic and in Vitro Investigations

Biosynthesis Induction

The production of valuable chemical compounds in microbial hosts such as Escherichia coli often relies on inducible expression systems. These systems allow for precise control over the timing and level of expression of biosynthetic genes, which can be crucial for maximizing product yield and minimizing metabolic burden on the host organism. One such strategy involves the use of chemical inducers to trigger the synthesis of a target molecule like phloroglucinol (B13840).

Research into the biosynthesis of phloroglucinol in engineered E. coli has explored various methods to control the expression of key enzymes. A notable approach is the utilization of an inducible expression system that responds to a specific small molecule to initiate the production pathway.

A key development in this area is the use of a cumate-inducible expression system for the production of phloroglucinol in E. coli. nih.gov This system is based on the regulatory elements from the p-cymene (B1678584) and cumate degradation pathways of Pseudomonas putida F1. nih.govgoogle.com The central components of this system are the CymR repressor protein and its corresponding operator DNA sequence (CuO). nih.govigem.org In the absence of an inducer, the CymR protein binds to the CuO operator, which is placed downstream of a promoter in an expression vector, thereby blocking the transcription of the target gene. nih.govigem.org

When the inducer molecule, p-cumate (B1230055) (4-isopropylbenzoic acid), is introduced, it binds to the CymR repressor. nih.gov This binding event causes a conformational change in the CymR protein, leading to its dissociation from the CuO operator. nih.govigem.org The removal of the repressor allows RNA polymerase to access the promoter and initiate the transcription of the downstream gene. nih.gov

In the context of phloroglucinol biosynthesis, this system has been employed to control the expression of the phlD gene, which encodes phloroglucinol synthase. nih.gov This enzyme is responsible for the final step in the biosynthesis of phloroglucinol from malonyl-CoA. nih.gov By placing the phlD gene under the control of a cumate-inducible promoter, researchers can culture the engineered E. coli to a desired cell density before adding cumate to the culture medium to trigger phloroglucinol production. nih.gov This method has been shown to be effective, with studies demonstrating a significant increase in phloroglucinol yield compared to traditional induction systems like the IPTG-inducible system. nih.gov

The specificity of the inducer molecule is a critical aspect of this system. The inducer, p-cumate, is 4-isopropylbenzoic acid. The question of whether structurally related molecules, such as 4-Isopropyl-2-methylbenzoic acid, can also function as inducers for the CymR repressor has been investigated. A study examining various derivatives of cumate for their ability to induce gene expression in a system utilizing the CymR repressor found that the chemical structure of the inducer is crucial for its activity. google.com

The table below summarizes the effectiveness of various cumate derivatives as inducers for the CymR-based expression system.

| Compound | Structure | Inducer Activity |

| p-Cumate (4-Isopropylbenzoic acid) | (CH₃)₂CHC₆H₄CO₂H | Effective |

| Sodium Cumate | (CH₃)₂CHC₆H₄CO₂Na | Effective |

| Sodium 4-ethylbenzoate | CH₃CH₂C₆H₄CO₂Na | Effective |

| Sodium trimethyl cumate | - | Effective |

| Di-methyl p-aminobenzoic acid (DM PABA) | (CH₃)₂NC₆H₄CO₂H | Effective |

| Sodium DM PABA | (CH₃)₂NC₆H₄CO₂Na | Effective |

| Cumic alcohol | (CH₃)₂CHC₆H₄CH₂OH | Ineffective |

| 4-Methyl benzylalcohol | CH₃C₆H₄CH₂OH | Ineffective |

| Ethyltoluene | CH₃CH₂C₆H₅ | Ineffective |

| Indole-2-carboxylic acid | C₈H₅N(CO₂H) | Ineffective |

| Indole-3-carboxylic acid | C₈H₅N(CO₂H) | Ineffective |

| Benzoic acid | C₆H₅CO₂H | Ineffective |

| 3-Hydroxybenzoic acid | HOC₆H₄CO₂H | Ineffective |

| 4-Hydroxybenzoic acid | HOC₆H₄CO₂H | Ineffective |

| 3,4-Dihydroxybenzoic acid | (HO)₂C₆H₃CO₂H | Ineffective |

| 2,4-Dihydroxybenzoic acid | (HO)₂C₆H₃CO₂H | Ineffective |

| Sodium benzoate | C₆H₅CO₂Na | Ineffective |

| Sodium toluate | CH₃C₆H₄CO₂Na | Ineffective |

This table is based on data from patent US7745592B2, which tested the inducer activity of various cumate derivatives. google.com

The data indicates that modifications to the carboxylate group (e.g., forming a sodium salt) or the alkyl substituent on the benzene (B151609) ring (e.g., ethyl instead of isopropyl) can be tolerated. However, more significant changes, such as the replacement of the carboxyl group with an alcohol group or the absence of the isopropyl group, render the compound ineffective as an inducer. google.com While this compound was not explicitly tested in this study, the data suggests that the substitution pattern on the benzene ring is important for binding to the CymR repressor. The addition of a methyl group at the 2-position, adjacent to the carboxyl group, would alter the steric and electronic properties of the molecule compared to p-cumate. Based on the observed specificity, it is plausible that this modification could hinder its ability to effectively bind to and inactivate the CymR repressor, thus making it a poor or non-functional inducer for this specific system.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Systematic Modification of the Alkyl and Carboxyl Moieties

The structure of 4-isopropyl-2-methylbenzoic acid offers several sites for modification, primarily the isopropyl group, the methyl group, and the carboxylic acid functional group.

Carboxyl Group Modification : The carboxylic acid is a common starting point for derivatization. It can be converted into esters, amides, or other functional groups. For instance, the carboxylic acid can be reacted with thionyl chloride to form a highly reactive acid chloride intermediate. This intermediate can then be reacted with various alcohols or phenols to produce a library of corresponding esters. researchgate.net This method is a cornerstone in creating derivatives for screening purposes. Similarly, N-acyl-α-amino acids can be synthesized from benzoic acid derivatives, which can then be cyclized to form other heterocyclic structures like 1,3-oxazol-5(4H)-ones. mdpi.com

Alkyl Group Modification : The alkyl groups (isopropyl and methyl) on the aromatic ring can also be varied. In structure-activity relationship studies, replacing the isopropyl group with other aliphatic groups is a common strategy to probe the steric and electronic requirements of a biological target. mdpi.com For example, analogues with different N-alkyl substituents, such as N-trifluoroethyl or N-phenyl groups, have been synthesized to improve properties like metabolic stability or binding affinity. mdpi.com The synthesis of homologues might involve starting with different substituted naphthalenes or acetophenones to generate variations in the alkyl substitution pattern on the benzoic acid ring. googleapis.comgoogle.com

Impact of Substituent Position and Nature on Chemical Reactivity

The position and electronic nature of substituents on the benzoic acid ring profoundly influence the molecule's chemical reactivity.